Chemical structure and physical properties of 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid
Chemical structure and physical properties of 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid
An In-depth Technical Guide to 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic Acid: A Key Intermediate in Modern Synthesis
Introduction
The pyrazole nucleus is a cornerstone of heterocyclic chemistry, renowned for its prevalence in a wide array of biologically active compounds. Its unique electronic properties and versatile substitution patterns have made it a privileged scaffold in medicinal chemistry and agrochemical research. This guide focuses on a specific, highly functionalized derivative: 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid . As a Senior Application Scientist, the objective of this document is to move beyond a simple data sheet and provide a comprehensive technical overview for fellow researchers, scientists, and drug development professionals. We will delve into its core chemical structure, physical properties, a representative synthetic pathway grounded in established chemical principles, and its significant applications as a versatile building block, particularly in the synthesis of modern pharmaceuticals and crop protection agents.[1][2][3][4]
Core Chemical Identity and Properties
A precise understanding of a molecule's fundamental characteristics is the bedrock of its successful application in synthesis and development. This section outlines the key identifiers and physicochemical properties of 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid.
Nomenclature and Identifiers
The systematic naming and unique identifiers are crucial for unambiguous documentation and database retrieval.
| Identifier | Value |
| IUPAC Name | 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid |
| CAS Number | 921764-37-6[5] |
| Molecular Formula | C₆H₇BrN₂O₂ |
| Molecular Weight | 219.04 g/mol [3] |
| Canonical SMILES | CN1N=C(C(=C1Br)C)C(=O)O |
Physicochemical Properties
While extensive experimental data for this specific isomer is not widely published, the following properties can be predicted based on its structure and data from closely related analogues.
| Property | Value / Observation | Source / Rationale |
| Appearance | Expected to be a white to off-white crystalline solid. | Based on analogues like 1,3-dimethyl-1H-pyrazole-5-carboxylic acid.[2] |
| Melting Point | Not specified; related dimethyl-pyrazole-carboxylic acids melt in the range of 170-179 °C.[6][7] | High degree of substitution and potential for hydrogen bonding suggests a relatively high melting point. |
| Solubility | Likely soluble in polar organic solvents like DMSO, methanol, and ethyl acetate. | The carboxylic acid moiety enhances polarity. |
| Storage Conditions | Store in a cool, dry, well-ventilated place at 0-8°C.[3] | Recommended for halogenated heterocyclic compounds to ensure long-term stability. |
Structural Elucidation
The molecule's structure is defined by a central five-membered pyrazole ring, which is substituted at four distinct positions. The strategic placement of a bromine atom, two methyl groups, and a carboxylic acid function imparts significant chemical versatility.
Synthesis and Reactivity
Rationale for a Representative Synthetic Strategy
The construction of the 1,4-dimethyl-pyrazole core followed by sequential functionalization is a common and effective approach. A plausible strategy involves:
-
Formation of a pyrazolone precursor: This can be achieved through the condensation of a β-ketoester with methylhydrazine.
-
Halogenation: Introduction of the bromine atom at the C5 position.
-
Oxidation: Conversion of a pre-installed functional group (like a methyl group) at the C3 position into the final carboxylic acid. This approach is well-documented for producing pyrazole carboxylic acids.[8][9]
Representative Synthetic Protocol
This protocol is a hypothetical, yet chemically sound, procedure derived from analogous transformations reported in the literature.[1][8][10]
Step 1: Synthesis of 1,4-Dimethyl-1H-pyrazol-5(4H)-one
-
To a solution of ethyl 2-methylacetoacetate (1.0 eq) in ethanol, add methylhydrazine (1.1 eq) dropwise at 0°C.
-
Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC. Causality: This is a classical Knorr pyrazole synthesis, where the more nucleophilic nitrogen of methylhydrazine attacks the ketone, and the less hindered nitrogen attacks the ester, leading to cyclization.
-
Cool the reaction and remove the solvent under reduced pressure. The resulting crude pyrazolone is often carried forward without extensive purification.
Step 2: Synthesis of 5-Bromo-1,4-dimethyl-1H-pyrazole
-
Dissolve the crude pyrazolone from Step 1 in a suitable solvent such as dichloromethane or chloroform.
-
Add phosphorus oxybromide (POBr₃) (1.5 eq) portion-wise at 0°C.
-
Allow the reaction to stir at room temperature overnight. Causality: POBr₃ serves as a powerful brominating and dehydrating agent, converting the pyrazolone tautomer to the aromatic 5-bromopyrazole.
-
Carefully quench the reaction by pouring it onto ice water and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous magnesium sulfate, and concentrate to yield the brominated intermediate.
Step 3: Synthesis of 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid
-
This step assumes the starting material for Step 1 was appropriately chosen to yield a C3-methyl group, which is a common strategy. Dissolve 5-Bromo-1,3,4-trimethyl-1H-pyrazole (1.0 eq) in a mixture of water and pyridine.
-
Heat the solution to 80-90°C and add potassium permanganate (KMnO₄) (3.0-4.0 eq) portion-wise over several hours. Causality: KMnO₄ is a potent oxidizing agent capable of converting an electron-rich heterocyclic methyl group into a carboxylic acid. Pyridine acts as a co-solvent and base.[8]
-
After the reaction is complete (indicated by the disappearance of the purple color), cool the mixture and filter off the manganese dioxide byproduct.
-
Acidify the filtrate with concentrated HCl to a pH of ~2, causing the carboxylic acid product to precipitate.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.
Key Reactivity
The molecule's value stems from its three distinct reactive sites:
-
Carboxylic Acid: This group is readily activated for amide bond formation, a cornerstone reaction in drug discovery for coupling with amine-containing fragments.
-
C-Br Bond: The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups.
-
Pyrazole Ring: While already substituted, the nitrogen lone pairs can act as ligands in coordination chemistry, and the ring itself maintains a degree of aromatic reactivity.[2]
Applications in Research and Development
Halogenated pyrazole carboxylic acids are not typically final drug products but are high-value intermediates used as foundational scaffolds.[3][4]
Role as a Scaffold in Agrochemicals
The pyrazole carboxamide scaffold is central to a class of modern insecticides known as Ryanodine Receptor modulators. Notably, intermediates structurally similar to the title compound are crucial for the synthesis of broad-spectrum insecticides like Chlorantraniliprole.[8][11] The specific substitution pattern dictates the binding affinity and efficacy against a range of pests.
Utility as a Building Block in Pharmaceuticals
The pyrazole core is a well-established pharmacophore found in drugs with diverse activities, including anti-inflammatory (e.g., Celecoxib), analgesic, and anti-cancer properties.[3][12] This specific intermediate, with its defined points for chemical modification, allows for the systematic exploration of chemical space in lead optimization campaigns. For example, it could be a key starting material for synthesizing novel kinase inhibitors or receptor antagonists.
Workflow: From Intermediate to Bioactive Compound
The primary utility of 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid in a drug development workflow is its role as a coupling partner. The following diagram illustrates its integration into a synthetic pathway to create a more complex, drug-like molecule.
Safety, Handling, and Storage
As a professional in a laboratory setting, adherence to strict safety protocols is paramount. While a specific Safety Data Sheet (SDS) for this compound is not available, the data for structurally similar compounds, such as its isomers, provides a strong basis for hazard assessment.[13]
-
Hazard Identification: Expected to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). May be harmful if swallowed.[13][14]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[15]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Avoid dust formation.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents. Storage under an inert atmosphere is recommended for long-term stability.[13]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid is more than just a chemical entry in a catalog; it is a highly valuable and versatile intermediate. Its densely functionalized structure provides medicinal and agrochemical chemists with multiple handles for molecular elaboration. The presence of a carboxylic acid for amide coupling, a bromine atom for cross-coupling, and a stable heterocyclic core makes it an ideal starting point for the synthesis of complex and potentially bioactive molecules. A thorough understanding of its properties, synthetic routes, and reactivity is essential for leveraging its full potential in accelerating research and development programs.
References
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Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid - Technical Disclosure Commons . Technical Disclosure Commons. Available at: [Link]
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